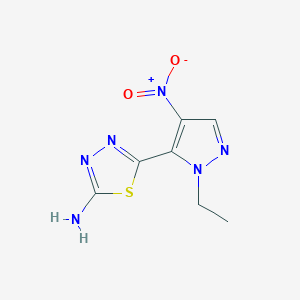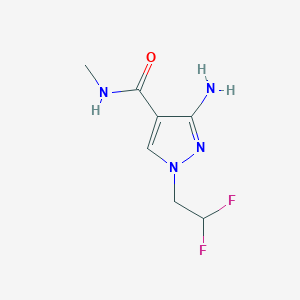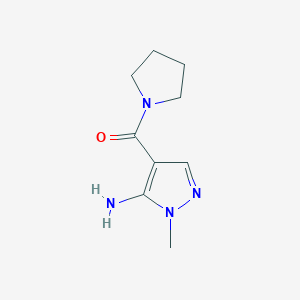
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a complex organic compound that features a cyclopentyl group, a morpholine ring, and a pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and an aluminum chloride catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyrazole ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the morpholine ring and the pyrazole core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the amide or morpholine ring.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one
- 1-Cyclopentyl-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol
Uniqueness
1-Cyclopentyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20N4O2 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(3-amino-1-cyclopentylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H20N4O2/c14-12-11(13(18)16-5-7-19-8-6-16)9-17(15-12)10-3-1-2-4-10/h9-10H,1-8H2,(H2,14,15) |
Clé InChI |
BJMHAVCFHOBIRB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride](/img/structure/B11729997.png)

![2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730007.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730013.png)
![Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B11730018.png)
![4-[(R)-methylsulfinyl]butan-1-amine](/img/structure/B11730021.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11730024.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730032.png)
![N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730037.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730050.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11730051.png)
